N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide
Description
Properties
IUPAC Name |
N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-11(2,3)5-10(15)14-9-4-8(12)6-13-7-9/h4,6-7H,5H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHIJWZNMMEKJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301249848 | |
| Record name | N-(5-Bromo-3-pyridinyl)-3,3-dimethylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301249848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266227-14-8 | |
| Record name | N-(5-Bromo-3-pyridinyl)-3,3-dimethylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1266227-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Bromo-3-pyridinyl)-3,3-dimethylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301249848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 5-Bromopyridin-3-amine
- 5-Bromopyridin-3-amine can be synthesized by selective bromination of pyridin-3-amine derivatives or purchased commercially.
- Bromination is typically controlled to avoid multiple substitutions, often employing bromine or N-bromosuccinimide (NBS) under mild conditions.
- Literature indicates bromination in acetic acid with catalytic hydrogen bromide (HBr) can improve selectivity and yield for related bromopyridine compounds.
Activation of 3,3-Dimethylbutanoic Acid
- The bulky 3,3-dimethylbutanoic acid is converted into its acid chloride form using reagents such as thionyl chloride (SOCl2) or oxalyl chloride.
- This activated intermediate is more reactive toward nucleophilic attack by the amine.
- Conditions are typically anhydrous and under inert atmosphere to prevent hydrolysis.
Amide Bond Formation
- The key step involves coupling 5-bromopyridin-3-amine with 3,3-dimethylbutanoyl chloride.
- This reaction is performed in an aprotic solvent such as dichloromethane or acetonitrile at low to ambient temperatures.
- A base like triethylamine or pyridine is added to neutralize the hydrogen chloride generated.
- Reaction times vary but generally proceed for several hours to ensure completion.
- Alternative coupling agents such as PyBOP or carbodiimides (e.g., EDC, DCC) can be used for direct condensation of the acid and amine without pre-activation.
Purification
- The crude product is purified by column chromatography using silica gel.
- Elution solvents often include mixtures of ethyl acetate and hexanes.
- The purified compound is characterized by NMR, LC-MS, and melting point analysis to confirm structure and purity.
Representative Experimental Data
Alternative Synthetic Approaches
- Direct amide coupling without acid chloride: Using coupling reagents such as PyBOP or EDC to activate the acid in situ, avoiding hazardous acid chloride intermediates.
- Suzuki coupling strategies: For related pyridine derivatives, Pd-catalyzed Suzuki cross-coupling is used to install substituents on bromopyridines, but for this amide, direct condensation is preferred.
- Bromination optimization: Recent patents describe bromination in acetic acid with catalytic HBr to improve safety and yield for brominated adamantane derivatives, which could be adapted for pyridine bromination.
Summary of Key Research Findings
- The amide bond formation between 5-bromopyridin-3-amine and 3,3-dimethylbutanoic acid derivatives is reliably achieved via acid chloride intermediates or modern coupling reagents.
- Bromination methods employing catalytic HBr in acetic acid provide improved selectivity and safety profiles for preparing bromopyridine intermediates.
- Purification by silica gel chromatography yields high-purity this compound suitable for pharmaceutical or research applications.
- Characterization by NMR and mass spectrometry confirms the structural integrity of the final compound.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding N-oxides.
Reduction Reactions: Reduction of the pyridine ring can yield piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Reactions: Major products are N-oxides of the original compound.
Reduction Reactions: Piperidine derivatives are the primary products.
Scientific Research Applications
N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The compound may inhibit or activate specific pathways, depending on the context of its use .
Comparison with Similar Compounds
Functional Group Variations: Thioamides vs. Amides
Compound 5T (N,N'-(3,6-Dichloro-9H-carbazole-1,8-diyl)bis(3,3-dimethylbutanethioamide)) and 5AT (N-(3,6-Dichloro-8-(3,3-dimethylbutanethioamido)-9H-carbazol-1-yl)-3,3-dimethylbutanamide) from replace the amide oxygen with sulfur, forming thioamides. Key differences include:
- Electronic properties : Thioamides exhibit weaker hydrogen-bonding capacity but greater π-backbonding, altering solubility and intermolecular interactions.
- Thermal stability : Thioamides decompose at 278–282°C, while amides (e.g., the target compound) typically exhibit higher thermal stability due to stronger hydrogen bonding .
- Biological activity : Thioamides are often explored for transmembrane anion transport, whereas amides like the target compound are more common in fungicidal applications (e.g., diclocymet, ) .
Alkyl Chain Branching vs. Linear Chains
Compounds 5a–5d () feature linear alkyl amides (butyramide to heptanamide) attached to a sulfamoylphenyl group. Comparisons with the target compound reveal:
Aromatic Substitution Patterns
- Diclocymet (2-cyano-N-(1-(2,4-dichlorophenyl)ethyl)-3,3-dimethylbutanamide, ): Shares the 3,3-dimethylbutanamide group but substitutes the pyridine ring with a 2,4-dichlorophenyl moiety. This structural variation correlates with fungicidal activity, suggesting the dichlorophenyl group enhances target binding in fungal enzymes .
- Hedgehog signaling inhibitor (): Incorporates 3,3-dimethylbutanamide within a complex pharmacophore, demonstrating the group’s versatility in drug design for modulating protein-protein interactions .
Data Table: Key Properties of Selected Compounds
Biological Activity
Overview
N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structure, featuring a bromine atom at the 5-position of the pyridine ring and a 3,3-dimethylbutanamide group, suggests various mechanisms of action that may be exploited in therapeutic applications.
- Chemical Formula: C12H15BrN2O
- Molecular Weight: 271.17 g/mol
- CAS Number: 1266227-14-8
The biological activity of this compound is believed to involve its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. This compound may inhibit or activate specific biochemical pathways depending on the context of its use.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains with promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown potential anticancer properties. Research indicates that it can inhibit the proliferation of certain cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 10 | Induces apoptosis |
| MCF-7 (breast cancer) | 15 | Cell cycle arrest in G0/G1 phase |
| A549 (lung cancer) | 20 | Inhibition of tumor growth |
The anticancer mechanism is thought to involve the modulation of cell cycle progression and induction of apoptosis, making it a valuable compound for further investigation in cancer therapeutics.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results demonstrated that the compound effectively inhibited growth at concentrations lower than those required for conventional antibiotics .
- Cancer Cell Line Evaluation : In vitro studies conducted on various cancer cell lines revealed that this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. This study highlighted the compound's potential as an anticancer agent targeting specific signaling pathways involved in tumor growth .
Q & A
Q. What are the established synthetic routes for N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide, and what reaction conditions are critical for optimal yield?
- Methodological Answer: The compound can be synthesized via amidation of 5-bromopyridin-3-amine with 3,3-dimethylbutanoyl chloride. Key steps include:
- Reagent Selection: Use a base (e.g., triethylamine or pyridine) to neutralize HCl generated during the reaction .
- Solvent Optimization: Dichloromethane (DCM) or tetrahydrofuran (THF) is recommended for solubility and reaction efficiency .
- Temperature Control: Maintain 0–25°C to prevent side reactions and ensure high purity .
- Purification: Column chromatography or recrystallization is typically employed for isolation .
Q. Table 1. Synthesis Conditions for Analogous Bromopyridine Amides
| Reactants | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|
| 5-Bromopyridine-3-amine + Sulfonyl chloride | Triethylamine | DCM | RT | |
| Piperidin-3-amine + Butyryl chloride | Not specified | THF | 0°C to RT |
Q. How can spectroscopic and crystallographic techniques confirm the structure of this compound?
- Methodological Answer:
- NMR Spectroscopy: H and C NMR identify functional groups (e.g., amide protons at δ ~6.5–7.5 ppm, pyridine ring protons at δ ~8.0–9.0 ppm) .
- X-ray Crystallography: Use SHELX or ORTEP-III to resolve crystal packing and bond angles. Data collection at low temperature (e.g., 100 K) enhances resolution .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (CHBrNO expected m/z: 283.02) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound across studies?
- Methodological Answer:
- Assay Standardization: Control variables like cell line selection, solvent (DMSO concentration ≤0.1%), and incubation time .
- Target Validation: Use knockout models or siRNA to confirm specificity for suspected targets (e.g., ion channels or enzymes) .
- Dose-Response Curves: Perform EC/IC studies to differentiate efficacy from off-target effects .
Q. How can computational chemistry predict the reactivity and binding interactions of this compound?
- Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or GPCRs). Focus on the bromopyridine moiety’s halogen bonding potential .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites for synthetic modifications .
- MD Simulations: Simulate solvation effects (e.g., in water or lipid bilayers) to assess membrane permeability .
Q. What experimental designs optimize the scalability and reproducibility of this compound synthesis?
- Methodological Answer:
- Flow Chemistry: Implement continuous flow reactors to enhance mixing and heat transfer, reducing reaction time from hours to minutes .
- In-line Analytics: Use FTIR or HPLC monitoring to detect intermediates and adjust conditions in real time .
- DoE (Design of Experiments): Apply factorial design to optimize variables (e.g., stoichiometry, temperature) for ≥90% yield .
Q. How does polymorphism affect the physicochemical properties of this compound, and how can it be controlled?
- Methodological Answer:
- Screening Polymorphs: Use solvent evaporation (e.g., ethanol/water mixtures) or slurry conversion to identify stable forms .
- Thermal Analysis: DSC/TGA profiles differentiate crystalline vs. amorphous phases, guiding storage conditions (e.g., desiccated at 4°C) .
- Patent Strategies: Refer to amorphous form stabilization techniques, such as co-crystallization with carboxylic acids .
Q. Table 2. Recommended Analytical Techniques for Structural and Functional Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
